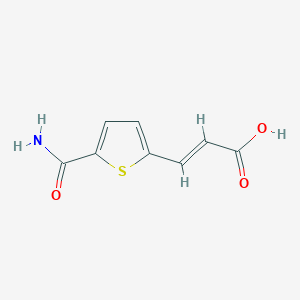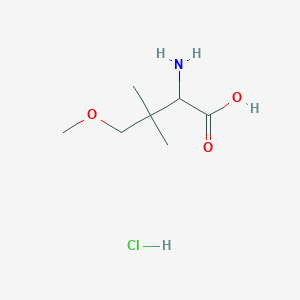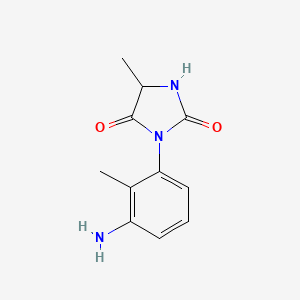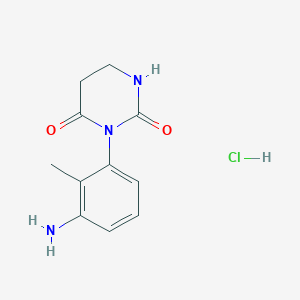
3-(5-Carbamoylthiophen-2-yl)prop-2-enoic acid
Vue d'ensemble
Description
3-(5-Carbamoylthiophen-2-yl)prop-2-enoic acid, also known as CPCTA, is a synthetic compound. Its IUPAC name is (2E)-3-[5-(aminocarbonyl)-2-thienyl]-2-propenoic acid . The compound has a molecular weight of 197.21 g/mol .
Molecular Structure Analysis
The InChI code for 3-(5-Carbamoylthiophen-2-yl)prop-2-enoic acid is 1S/C8H7NO3S/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H, (H2,9,12) (H,10,11)/b4-2+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Molecular Synthesis and Biological Activity
Research on similar compounds includes the synthesis and analysis of isomers for their antiviral and immunomodulating activities, highlighting the potential for such chemicals in pharmaceutical applications. For example, derivatives of prop-2-enoic acid were synthesized and examined for their biological activities, suggesting the relevance of this chemical structure in developing therapeutic agents (Modzelewska-Banachiewicz et al., 2009).
Luminescent Materials
Further, compounds structurally related to 3-(5-Carbamoylthiophen-2-yl)prop-2-enoic acid have been used to create highly stable luminescent molecular crystals. These materials exhibit stable photoluminescence, indicating the potential of such compounds in optoelectronic applications and as components in display technologies (Zhestkij et al., 2021).
Advanced Material Synthesis
Research on polythiophene derivatives incorporating carboxylic acid groups reveals applications in creating semiconductor materials and selective membranes. These materials have been investigated for their solubility in aqueous solutions, thermal stability, and electrical conductivity, demonstrating their potential in wastewater treatment, electrodialysis, and biomedical applications (Bertran et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(5-carbamoylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H,(H2,9,12)(H,10,11)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDLSIIYOMTHY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)C(=O)N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine](/img/structure/B1381878.png)

![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)


![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)



![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
